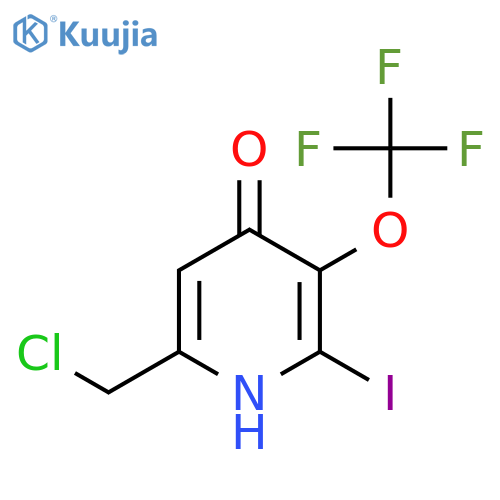

Cas no 1804336-03-5 (6-(Chloromethyl)-4-hydroxy-2-iodo-3-(trifluoromethoxy)pyridine)

1804336-03-5 structure

商品名:6-(Chloromethyl)-4-hydroxy-2-iodo-3-(trifluoromethoxy)pyridine

CAS番号:1804336-03-5

MF:C7H4ClF3INO2

メガワット:353.46484375

CID:4831357

6-(Chloromethyl)-4-hydroxy-2-iodo-3-(trifluoromethoxy)pyridine 化学的及び物理的性質

名前と識別子

-

- 6-(Chloromethyl)-4-hydroxy-2-iodo-3-(trifluoromethoxy)pyridine

-

- インチ: 1S/C7H4ClF3INO2/c8-2-3-1-4(14)5(6(12)13-3)15-7(9,10)11/h1H,2H2,(H,13,14)

- InChIKey: HVNWUSLVSBCDOF-UHFFFAOYSA-N

- ほほえんだ: IC1=C(C(C=C(CCl)N1)=O)OC(F)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 351

- トポロジー分子極性表面積: 38.3

- 疎水性パラメータ計算基準値(XlogP): 2.6

6-(Chloromethyl)-4-hydroxy-2-iodo-3-(trifluoromethoxy)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029096529-1g |

6-(Chloromethyl)-4-hydroxy-2-iodo-3-(trifluoromethoxy)pyridine |

1804336-03-5 | 97% | 1g |

$1,519.80 | 2022-04-02 |

6-(Chloromethyl)-4-hydroxy-2-iodo-3-(trifluoromethoxy)pyridine 関連文献

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052

-

Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

1804336-03-5 (6-(Chloromethyl)-4-hydroxy-2-iodo-3-(trifluoromethoxy)pyridine) 関連製品

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量